2-oxobutanal - 4417-81-6

2-oxobutanal

Catalog Number: EVT-405824
CAS Number: 4417-81-6
Molecular Formula: C4H6O2
Molecular Weight: 86.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

In food chemistry:

  • 2-Oxobutanal is a key intermediate in the Maillard reaction [, , ]. The Maillard reaction is a complex series of chemical reactions between reducing sugars and amino acids that occurs upon heating. This reaction is responsible for the brown color and characteristic flavors of many cooked foods [, ].
  • It contributes significantly to the aroma profile of roasted foods, particularly those containing proline, due to its role in forming roast-smelling odorants like 2-propionyltetrahydropyridine (PTHP) [].

In atmospheric chemistry:

  • 2-Oxobutanal is identified as a significant product in the atmospheric degradation of certain biogenic volatile organic compounds (BVOCs) like 1-penten-3-ol and 1-penten-3-one through ozonolysis [, , ].
  • This atmospheric degradation pathway contributes to the formation of secondary organic aerosols (SOAs), impacting air quality and climate [, ].
Synthesis Analysis
  • Ozonolysis of 1-penten-3-one: This method, widely used in atmospheric chemistry studies, involves reacting 1-penten-3-one with ozone under controlled conditions [, , ]. The ozonolysis reaction cleaves the double bond in 1-penten-3-one, leading to the formation of 2-oxobutanal and formaldehyde.

  • Reaction of acetaldehyde and glycolaldehyde: In the context of food chemistry, 2-oxobutanal can be generated through the reaction of acetaldehyde and glycolaldehyde, both being common degradation products of carbohydrates during the Maillard reaction [].

Chemical Reactions Analysis
  • Maillard Reaction: It acts as a key intermediate, undergoing reactions with amino acids to produce diverse flavor and aroma compounds in food [, ]. For instance, it reacts with 1-pyrroline to form 2-propionyltetrahydropyridine (PTHP), a significant contributor to roast aroma [].
  • Formation of Quinoxalines: 2-Oxobutanal readily reacts with o-phenylenediamine, forming stable quinoxaline derivatives []. This reaction is frequently employed to trap and analyze α-dicarbonyl compounds like 2-oxobutanal in complex mixtures.
  • Heterocycle Synthesis: It serves as a starting material in synthesizing various heterocyclic systems, including pyridazines, thienopyridazines, and condensed pyridazinones, through reactions with hydrazines, cyanoacetates, and other reagents [, , ].
Mechanism of Action
  • In the Maillard reaction, its carbonyl groups are highly susceptible to nucleophilic attack by amino groups of amino acids. This leads to a cascade of reactions, including dehydration, cyclization, and rearrangements, ultimately producing a wide variety of flavor and aroma compounds [, ].
  • In atmospheric ozonolysis, 2-oxobutanal is formed through the cleavage of the carbon-carbon double bond in unsaturated ketones. This process involves the formation of unstable Criegee intermediates, which can further react with other atmospheric species, leading to secondary organic aerosol formation [, ].
Applications
  • Food Science and Technology:
    • Understanding the role of 2-oxobutanal in the Maillard reaction is crucial for controlling and optimizing flavor and aroma development during food processing [, ].
  • Atmospheric Chemistry and Environmental Science:
    • Studying the formation and fate of 2-oxobutanal in the atmosphere is essential for understanding the impact of biogenic emissions on air quality and climate change [, ].
  • Organic Synthesis and Medicinal Chemistry:
    • 2-Oxobutanal acts as a versatile building block in synthesizing various heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals [, , ].
Future Directions
  • Detailed Mechanistic Studies: Further research is needed to fully elucidate the complex mechanisms involved in the formation and reactions of 2-oxobutanal, particularly in the context of the Maillard reaction and atmospheric chemistry [].

1-Deoxy-D-erythro-hexo-2,3-diulose (1-Deoxyglucosone)

Compound Description: 1-Deoxy-D-erythro-hexo-2,3-diulose, also known as 1-deoxyglucosone, is a key intermediate in Maillard chemistry. It is a dicarbonyl compound that can undergo various reactions, including beta-dicarbonyl cleavage, enolization, water elimination, and oxidation. []

Relevance: The degradation of 1-deoxyglucosone in the presence of amino acids can lead to the formation of various compounds, including 2-oxobutanal. This highlights the role of 2-oxobutanal as a reactive intermediate in the Maillard reaction, similar to 1-deoxyglucosone. []

3,4-Dihydroxy-2-oxobutanal (Threosone)

Compound Description: 3,4-Dihydroxy-2-oxobutanal, also known as threosone, is an α-dicarbonyl compound identified as an important intermediate in the Maillard reaction, particularly in the degradation of glucose. []

Relevance: Similar to 2-oxobutanal, threosone belongs to the α-dicarbonyl group and is considered a key intermediate in the Maillard reaction. [] Their presence in the same reaction pathways emphasizes their shared significance in the formation of flavor and color in processed foods.

1-Hydroxybutane-2,3-dione (1-Deoxythreosone)

Compound Description: 1-Hydroxybutane-2,3-dione, also known as 1-deoxythreosone, is a dicarbonyl compound identified as a reactive Maillard intermediate. []

Relevance: Similar to 2-oxobutanal, 1-deoxythreosone is a reactive intermediate formed during the Maillard reaction. [] Their identification in the same study emphasizes their role in the complex network of reactions leading to the formation of aroma compounds.

4-Hydroxy-2-oxobutanal (3-Deoxythreosone)

Compound Description: 4-Hydroxy-2-oxobutanal, also known as 3-deoxythreosone, is an α-dicarbonyl compound identified as a key intermediate in the Maillard reaction, particularly in the degradation of glucose. []

Relevance: Both 4-hydroxy-2-oxobutanal and 2-oxobutanal are α-dicarbonyl compounds and key intermediates in the Maillard reaction, signifying their importance in the development of flavor and color in processed foods. [] They are often found together in reaction pathways related to sugar degradation.

2-Propionyl-1-pyrroline (PP)

Compound Description: 2-Propionyl-1-pyrroline (PP) is a significant roast-smelling odorant found in Maillard reaction products, particularly those involving proline and glucose. []

Relevance: Research suggests that 2-oxobutanal acts as a precursor to 1-hydroxy-2-butanone, which subsequently reacts with 1-pyrroline to yield 2-propionyltetrahydropyridine (PTHP). [] This pathway links 2-oxobutanal to the formation of important roast-smelling odorants like PP and PTHP, highlighting its role in generating desirable flavors in food.

2-Propionyltetrahydropyridine (PTHP)

Compound Description: 2-Propionyltetrahydropyridine (PTHP), existing in two tautomeric forms, is a key roast-smelling odorant produced during Maillard reactions, especially those involving proline and glucose. []

Relevance: 2-Oxobutanal acts as a precursor to 1-hydroxy-2-butanone, which then reacts with 1-pyrroline to form PTHP. This connection highlights the indirect role of 2-oxobutanal in generating roast aromas through its contribution to the formation of PTHP. []

Acetaldehyde

Compound Description: Acetaldehyde is a volatile organic compound often produced during the thermal degradation of carbohydrates. It can further react with other compounds to form various flavor and aroma compounds. []

Relevance: Acetaldehyde, alongside glycolaldehyde, can react to produce 2-oxobutanal in high yields (29 mol%). This reaction highlights the importance of acetaldehyde as a precursor to 2-oxobutanal, emphasizing its contribution to the overall aroma profile of a substance. []

Glycolaldehyde

Compound Description: Glycolaldehyde is a simple sugar and the smallest possible dihydroxyacetone molecule. It is often found as a product of carbohydrate degradation. []

Relevance: Similar to acetaldehyde, glycolaldehyde can react with it to produce significant amounts of 2-oxobutanal. This reaction underlines the role of glycolaldehyde as a key precursor for 2-oxobutanal formation, contributing to the final aroma profile. []

Formaldehyde

Compound Description: Formaldehyde is a simple organic compound and a common product in the ozonolysis of unsaturated compounds. [, ]

Relevance: Formaldehyde is a co-product with 2-oxobutanal during the ozonolysis of ethyl vinyl ketone. This emphasizes their shared origin from a common reactant and their potential presence together in atmospheric reactions. []

Perpropionic Acid

Compound Description: Perpropionic acid is an organic peroxide and a product identified in the gas-phase ozonolysis of ethyl vinyl ketone. []

Relevance: Perpropionic acid, along with 2-oxobutanal, is identified as a product in the ozonolysis of ethyl vinyl ketone. This suggests their formation through parallel pathways from a common starting material, highlighting their interconnected roles in this specific chemical reaction. []

Properties

CAS Number

4417-81-6

Product Name

Butanal, 2-oxo-

IUPAC Name

2-oxobutanal

Molecular Formula

C4H6O2

Molecular Weight

86.09 g/mol

InChI

InChI=1S/C4H6O2/c1-2-4(6)3-5/h3H,2H2,1H3

InChI Key

RWHQMRRVZJSKGX-UHFFFAOYSA-N

SMILES

CCC(=O)C=O

Synonyms

ethylglyoxal
ethylglyoxal, ion (1-), (E)-isomer
ethylglyoxal, ion (1-), (Z)-isome

Canonical SMILES

CCC(=O)C=O

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